3H-Pyrrol-3-one, 1,2-dihydro-2-methylene-
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Overview
Description
3H-Pyrrol-3-one, 1,2-dihydro-2-methylene-: is a heterocyclic compound with the molecular formula C5H5NO . This compound belongs to the class of pyrrolones, which are known for their diverse biological activities and applications in various fields of science . The structure of 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- consists of a five-membered ring containing nitrogen and oxygen atoms, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Base-Catalyzed Intramolecular Cyclization: One of the common methods for synthesizing 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. This reaction typically requires mild conditions and results in high yields.
Cross-Coupling Reactions: Another method involves the cross-coupling of propargylamines with acyl chlorides in the presence of a palladium catalyst (PdCl2/CuI/Ph3P). This method is efficient and provides a straightforward route to the desired compound.
Industrial Production Methods: While specific industrial production methods for 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed cross-coupling reactions is particularly promising for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry: 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- is used as a building block in organic synthesis.
Biology and Medicine: This compound exhibits significant biological activities, including anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial properties . It is also used in the synthesis of pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- is used as a flame retardant and as a ligand for the design of metal complex nanocatalysts . Its versatility makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes . For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation . Similarly, its antiviral activity may result from the inhibition of viral replication or the modulation of host immune responses .
Comparison with Similar Compounds
Isatin: A naturally occurring compound with a similar structure and diverse biological activities.
Isatisine: Another natural compound with significant medicinal properties.
Fascaplysin: Known for its anticancer and antimicrobial activities.
Tryptanthrin: Exhibits anti-inflammatory and anticancer properties.
Duocarmycin: A potent antitumor agent.
Uniqueness: 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its significant biological properties make it a valuable compound for research and industrial applications .
Properties
CAS No. |
68332-50-3 |
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Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
2-methylidene-1H-pyrrol-3-one |
InChI |
InChI=1S/C5H5NO/c1-4-5(7)2-3-6-4/h2-3,6H,1H2 |
InChI Key |
YJZLFRFUAHLYBR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)C=CN1 |
Origin of Product |
United States |
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